molecular formula C15H15N5O3S B2762162 N-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1251579-07-3

N-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2762162
CAS No.: 1251579-07-3
M. Wt: 345.38
InChI Key: WFGNFJFAGIWAHR-UHFFFAOYSA-N
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Description

N-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a recognized and potent ATP-competitive inhibitor selectively targeting Janus Kinase 2 (JAK2) . Its primary research value lies in the selective disruption of the JAK-STAT signaling pathway, a critical cascade involved in cell proliferation, hematopoiesis, and immune response. This specificity makes it an essential pharmacological tool for investigating JAK2-driven processes, both in normal physiology and disease states. Researchers utilize this compound to elucidate the role of JAK2 in myeloproliferative neoplasms and other hematological malignancies, as well as in inflammatory and autoimmune conditions. By potently inhibiting JAK2 autophosphorylation, this compound facilitates the study of downstream signal transduction events, enabling the dissection of complex cellular mechanisms and contributing to the validation of JAK2 as a therapeutic target in preclinical models.

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O3S/c1-20-8-9(14(19-20)23-2)13(22)16-7-12(21)18-15-17-10-5-3-4-6-11(10)24-15/h3-6,8H,7H2,1-2H3,(H,16,22)(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFGNFJFAGIWAHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NCC(=O)NC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicine.

Chemical Structure and Properties

The molecular formula of this compound is C15H15N5O3S, with a molecular weight of 345.38 g/mol. The compound features a benzothiazole moiety, which is known for its pharmacological importance, along with a pyrazole structure that contributes to its biological activity .

Synthesis

The synthesis of this compound typically involves the reaction of 2-aminobenzothiazole with chloroacetyl chloride, followed by acylation processes that yield the final product. The successful acylation has been confirmed through various spectroscopic techniques, including NMR and FTIR .

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. In vitro studies have shown that it possesses activity against various bacterial strains, including E. coli and S. aureus. The compound's effectiveness can be measured through the zone of inhibition (ZOI) in millimeters, as summarized in the following table:

Concentration (mM) E. coli ZOI (mm) S. aureus ZOI (mm) B. subtilis ZOI (mm) S. epidermidis ZOI (mm)
810987
79876
68765

These results indicate that the compound's antimicrobial activity is concentration-dependent and highlights its potential as a therapeutic agent against bacterial infections .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Research indicates that derivatives of pyrazole and thiazole exhibit significant anti-inflammatory activity, suggesting that this compound may similarly reduce inflammation markers in experimental models .

Anticancer Potential

Emerging studies suggest that compounds containing benzothiazole and pyrazole moieties can induce apoptosis in cancer cells. The mechanism often involves the inhibition of specific pathways responsible for cell survival and proliferation. Preliminary findings indicate that this compound may interact with cellular targets associated with cancer progression, warranting further investigation into its anticancer efficacy .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a recent study, this compound was tested against clinical isolates of E. coli and S. aureus. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 8 mM, indicating strong potential for development as an antibacterial agent.

Case Study 2: In Vivo Anti-inflammatory Effects

Another investigation assessed the anti-inflammatory effects of this compound in a carrageenan-induced edema model in rats. Results showed a marked decrease in paw swelling compared to control groups, suggesting effective anti-inflammatory properties similar to established non-steroidal anti-inflammatory drugs (NSAIDs) .

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzothiazole derivatives, including N-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide. The compound exhibits significant cytotoxic effects against various cancer cell lines.

Mechanism of Action:
The proposed mechanism involves the inhibition of tubulin polymerization, which is critical for cancer cell proliferation. By binding to the colchicine site on tubulin, the compound disrupts microtubule assembly necessary for mitosis, leading to cell cycle arrest and apoptosis in cancer cells .

Case Study:
A recent study evaluated the compound's efficacy against human breast adenocarcinoma (MCF7) and lung cancer (A549) cell lines. The results indicated that it significantly reduced cell viability with an IC50 value of approximately 0.5 µM, comparable to standard chemotherapeutics .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Benzothiazole derivatives are known for their effectiveness against various bacterial and fungal strains.

Antibacterial Activity:
Research indicates that this compound shows promising antibacterial effects against both Gram-positive and Gram-negative bacteria. In vitro studies demonstrated that it inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL .

Antifungal Activity:
Additionally, the compound has shown antifungal properties against Candida albicans, with effective concentrations reported at 16 µg/mL .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound exhibits anti-inflammatory activities. It has been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting its potential use in treating inflammatory diseases .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the benzothiazole and pyrazole moieties can enhance potency and selectivity.

ModificationEffect on Activity
Methoxy substitution on pyrazoleIncreases lipophilicity and cellular uptake
Variation in benzothiazole substituentsAlters selectivity towards different bacteria
Introduction of halogen atomsEnhances anticancer activity

Material Science Applications

Beyond biological applications, this compound is also being explored for potential use in material science, particularly in the development of organic electronic materials due to its unique electronic properties derived from its heterocyclic structure .

Q & A

Q. Why do similar analogs show divergent selectivity (e.g., melanoma vs. breast cancer)?

  • Methodological Answer : Molecular docking reveals differences in binding to target pockets. For example, a methoxy group may sterically hinder interaction with ERα (breast cancer target) but fit the BRAF V600E pocket (melanoma). Free-energy perturbation (FEP) calculations quantify these effects .

Tables for Key Data

Property Data Reference
Molecular Weight 387.41 g/mol
LogP (Predicted) 2.8
Anticancer Activity GI₅₀ = 4.2 μM (MCF-7 cells)
COX-2 Inhibition IC₅₀ = 0.89 μM
Synthetic Yield 72–85% (optimized conditions)

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